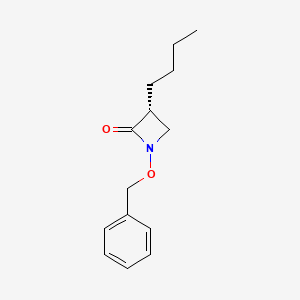

(r)-1-(Benzyloxy)-3-butylazetidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-1-(Benzyloxy)-3-butylazetidin-2-one, also known as (R)-3-butylazetidin-2-one, is a synthetic compound with versatile applications in the pharmaceutical and chemical industries. It has been used in the synthesis of a range of compounds, including drugs, and is also used as a starting material for the synthesis of other compounds. In addition, (R)-3-butylazetidin-2-one has been studied for its potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and anti-cancer agent.

Wissenschaftliche Forschungsanwendungen

Enantioselective Hydrolysis and Synthesis

- Enantioselective hydrolysis of β-lactams, including compounds similar to "(r)-1-(Benzyloxy)-3-butylazetidin-2-one," has been demonstrated to be an efficient enzymatic method for preparing key intermediates in pharmaceutical synthesis, such as those used in the production of Taxol, a prominent cancer treatment drug. This process utilizes immobilized enzymes to achieve high enantioselectivity, making it a valuable technique for generating enantiomerically pure compounds (Galla et al., 2016).

Antitubercular Activity

- Novel derivatives of benzyloxy-substituted azetidinones have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. This research demonstrates the potential of such compounds as scaffolds for developing new antitubercular agents. The study emphasizes the role of ultrasound-assisted synthesis in enhancing the efficiency of the synthetic process, showcasing an eco-friendly approach to chemical synthesis (Nimbalkar et al., 2018).

Synthetic Methodologies

- The synthesis of various benzyloxy-substituted compounds, including those related to "(r)-1-(Benzyloxy)-3-butylazetidin-2-one," has been explored for the development of novel organic reactions and methodologies. These studies contribute to the advancement of synthetic organic chemistry, offering new routes to complex molecules with potential applications in drug development and material science. For example, the use of benzyloxy-substituted azetidinones in the synthesis of β-hydroxy-α-amino acids highlights the versatility of these compounds in organic synthesis (Badorrey et al., 2000).

Chemoenzymatic Approaches

- Chemoenzymatic methods have been employed to synthesize enantiomerically pure compounds from benzyloxy-substituted azetidinones, demonstrating the integration of chemical and enzymatic steps in the synthesis of biologically active molecules. This approach not only enhances the efficiency of the synthesis but also emphasizes the importance of green chemistry principles in pharmaceutical manufacturing (Leng et al., 2009).

Eigenschaften

IUPAC Name |

(3R)-3-butyl-1-phenylmethoxyazetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-3-9-13-10-15(14(13)16)17-11-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLUCYJPLCEOLR-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CN(C1=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]1CN(C1=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40581287 |

Source

|

| Record name | (3R)-1-(Benzyloxy)-3-butylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40581287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

676127-84-7 |

Source

|

| Record name | (3R)-1-(Benzyloxy)-3-butylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40581287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1317138.png)

![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)

![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)

![3-[(Hydrazinocarbonothioyl)amino]benzoic acid](/img/structure/B1317153.png)